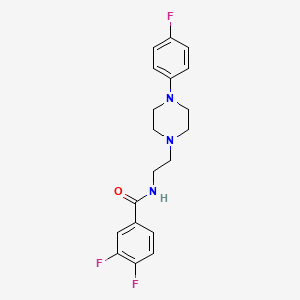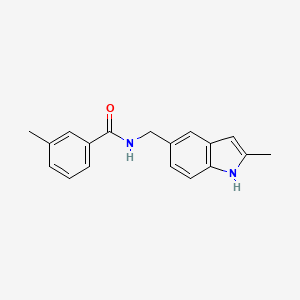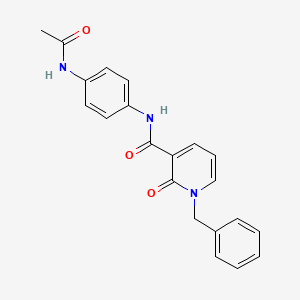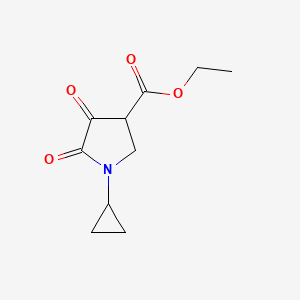![molecular formula C14H17N5O B2750354 N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311619-57-4](/img/structure/B2750354.png)
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as TAK-659 and has been synthesized through various methods.
作用機序
The mechanism of action of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide involves the inhibition of BTK, ITK, and TEC kinase. BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. ITK is a kinase that is primarily expressed in T-cells and plays a crucial role in T-cell receptor signaling. Its inhibition has been shown to have therapeutic benefits in the treatment of various autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. TEC kinase is a kinase that is primarily expressed in myeloid cells and plays a crucial role in the regulation of immune responses. Its inhibition has been shown to have therapeutic benefits in the treatment of various inflammatory disorders, such as asthma and psoriasis.
生化学的および生理学的効果
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been found to exhibit potent inhibitory activity against BTK, ITK, and TEC kinase. Its inhibition of these kinases has been shown to have various biochemical and physiological effects. These effects include the inhibition of B-cell receptor signaling, T-cell receptor signaling, and myeloid cell signaling. The inhibition of these signaling pathways has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
実験室実験の利点と制限
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its selectivity for these kinases, which reduces the risk of off-target effects. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several potential future directions for scientific research. One of the future directions is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. Another future direction is the investigation of the therapeutic potential of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide in various diseases, including cancer and autoimmune disorders. Additionally, the compound could be used as a tool for studying the role of BTK, ITK, and TEC kinase in various biological processes, such as immune cell activation and differentiation.
合成法
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-cyanopyridine-2-carboxylic acid with N-methyl-1,4-diaminobutane in the presence of a coupling reagent. The resulting product is then reacted with cyanogen bromide, followed by hydrolysis to yield N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide.
科学的研究の応用
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune responses, and their inhibition has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
特性
IUPAC Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-4-12(8-16)18-14(20)10-19(2)13-6-5-11(7-15)9-17-13/h5-6,9,12H,3-4,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUROUFYPODCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone](/img/structure/B2750288.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)
![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)

